molecular formula C9H7F6NO2 B3066399 2,4-Bis(2,2,2-trifluoroethoxy)pyridine CAS No. 79878-14-1

2,4-Bis(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B3066399
CAS No.: 79878-14-1
M. Wt: 275.15 g/mol
InChI Key: QEMGEJKPWJMLFU-UHFFFAOYSA-N
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Description

2,4-Bis(2,2,2-trifluoroethoxy)pyridine is a fluorinated pyridine derivative with the molecular formula C9H7F6NO2 and a molecular weight of 275.15 g/mol. This compound is known for its unique chemical properties, making it valuable in various scientific research fields, including material science, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2,4-dibromopyridine with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst . This method ensures high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with halogens or other nucleophiles.

    Oxidation and Reduction Reactions: Depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Often involve halogenating agents or nucleophiles under mild to moderate conditions.

    Oxidation Reactions: Typically use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,4-Bis(2,2,2-trifluoroethoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects such as cytotoxicity and apoptosis induction . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)pyridine
  • 2,5-Bis(2,2,2-trifluoroethoxy)pyridine
  • Lansoprazole Related Compound B

Comparison: Compared to these similar compounds, 2,4-Bis(2,2,2-trifluoroethoxy)pyridine stands out due to its unique substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications where other compounds may not be as effective .

Properties

IUPAC Name

2,4-bis(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO2/c10-8(11,12)4-17-6-1-2-16-7(3-6)18-5-9(13,14)15/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMGEJKPWJMLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511935
Record name 2,4-Bis(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79878-14-1
Record name 2,4-Bis(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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